molecular formula C16H13N3O5 B2776452 N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 831234-22-1

N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No.: B2776452
CAS No.: 831234-22-1
M. Wt: 327.296
InChI Key: JHKHMPDHFRHADU-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a heterocyclic compound featuring a benzoxazolone core linked to a 3-nitrophenyl group via a propanamide chain. The benzoxazolone moiety contributes to its electron-deficient aromatic system, while the nitro group enhances electrophilicity, making it a candidate for applications in medicinal chemistry and materials science. This compound has structural similarities to other amide-based derivatives, which are often explored for their biological and catalytic properties .

Properties

IUPAC Name

N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c20-15(17-11-4-3-5-12(10-11)19(22)23)8-9-18-13-6-1-2-7-14(13)24-16(18)21/h1-7,10H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKHMPDHFRHADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves a multi-step process:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.

    Nitration of Phenyl Group:

    Amide Bond Formation: The final step involves coupling the nitrophenyl group with the benzoxazole derivative through an amide bond formation. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for nitration and amide bond formation to enhance efficiency and safety. Additionally, purification steps such as recrystallization or chromatography would be scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo further oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), iron (Fe) with hydrochloric acid (HCl)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Introduction of halogens or other electrophiles onto the benzoxazole ring.

Scientific Research Applications

Introduction to N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

This compound is a complex organic compound with significant potential in various scientific and industrial applications. Its unique structural features, including the presence of a nitrophenyl group and a benzoxazole moiety, contribute to its diverse biological activities. This article explores the applications of this compound in scientific research, particularly in medicinal chemistry and biochemistry.

Physical Properties

The compound exhibits notable solubility characteristics and stability under various conditions, making it suitable for laboratory applications.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in disease processes.

Case Studies

  • Anticancer Activity : Research indicates that compounds similar to this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For example, derivatives of benzoxazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory effects of benzoxazole derivatives. The compound may modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Case Studies

  • Inhibition of Inflammatory Mediators : Compounds related to this structure have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in conditions like rheumatoid arthritis or inflammatory bowel disease .

Antimicrobial Activity

The nitrophenyl group enhances the compound's ability to interact with microbial enzymes, potentially leading to antimicrobial activity.

Case Studies

  • Broad-spectrum Antimicrobial Effects : Similar compounds have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of bacterial growth .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; inhibition of angiogenesis
Anti-inflammatoryModulation of cytokine production
AntimicrobialInhibition of microbial enzymes

Mechanism of Action

The mechanism by which N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitrophenyl group could participate in redox reactions, while the benzoxazole ring might engage in π-π interactions or hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Benzoxazolone vs. Benzothiazolone vs. Quinolinone
  • Benzoxazolone Derivatives: The target compound’s benzoxazolone core (C7H4NO2) differs from benzothiazolone derivatives, such as N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide (), which incorporates a sulfone group and a sulfur atom. This substitution increases molecular weight (372.395 g/mol vs.
  • Quinolinone Derivatives: Compounds like N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides () replace benzoxazolone with a quinolinone ring. The extended aromatic system in quinolinone derivatives may improve π-π stacking interactions, as evidenced by higher melting points (127–144°C) compared to benzoxazolone analogs .
Propanamide Chain vs. Acetamide Chain
  • Acetamide Analogs :
    N-(3-Nitrophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide () shortens the propanamide chain to acetamide, reducing molecular weight (313.269 g/mol vs. 327.29 g/mol estimated for the target compound). This modification likely decreases lipophilicity, affecting membrane permeability in biological systems .

Substituent Variations

Nitro Group Positioning
  • The 3-nitrophenyl group in the target compound contrasts with N-(2-nitrophenyl)propanamide derivatives (), where the nitro group is para-substituted. Meta-substitution may reduce steric hindrance, enhancing binding affinity in catalytic or receptor-based applications .
Sulfonamide Additions
  • N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide () introduces a sulfonamide group, significantly altering bioactivity. This derivative demonstrated selective antibacterial activity against Staphylococcus aureus, suggesting that sulfonamide groups enhance microbial target engagement .

Physicochemical Properties

Property Target Compound Acetamide Analog () Sulfonamide Derivative ()
Molecular Weight ~327.29 g/mol (estimated) 313.269 g/mol Not reported
Melting Point Not reported Not reported New complex formation observed
Bioactivity Undocumented Anti-S. aureus activity

Discussion and Outlook

N-(3-Nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide occupies a unique niche among benzoxazolone derivatives due to its balanced electronic profile and modular propanamide linker. Key areas for further study include:

Synthetic Optimization: Adapting high-yield routes from thiazolidinone chemistry (e.g., 85% yield in ) .

Electronic Tuning : Introducing electron-withdrawing/donating groups to modulate reactivity for catalytic applications .

This compound’s versatility underscores the importance of heterocyclic propanamides in drug discovery and materials science.

Biological Activity

N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O4C_{18}H_{17}N_{3}O_{4}. The structure features a nitrophenyl group and a benzoxazole moiety, which are known for their biological relevance.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many benzoxazole derivatives act as inhibitors for specific enzymes involved in cancer progression and inflammation.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signal Transduction Pathways : The nitrophenyl group may enhance the interaction with cellular receptors, influencing pathways such as apoptosis and cell cycle regulation.

Anticancer Activity

Several studies have demonstrated the anticancer properties of benzoxazole derivatives. For instance:

  • Case Study 1 : A study on similar compounds showed significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction via caspase activation .

Antimicrobial Activity

Benzoxazole derivatives also exhibit antimicrobial properties:

  • Case Study 2 : A derivative similar to this compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibition zones in agar diffusion tests .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AnticancerMCF-7IC50 ~ 5 µM
AntimicrobialE. coliInhibition Zone ~ 15 mm
Enzyme InhibitionVarious EnzymesSignificant inhibition

Research Findings

Recent findings highlight the compound's potential as a therapeutic agent. For instance:

  • Cytotoxicity Studies : In vitro studies revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Tests : The compound demonstrated effectiveness against both bacterial and fungal strains, suggesting its utility in treating infections resistant to conventional antibiotics.

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